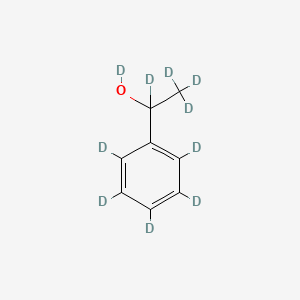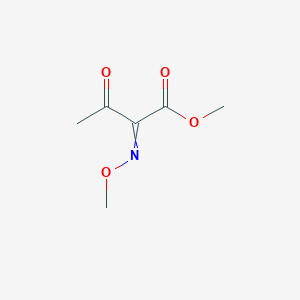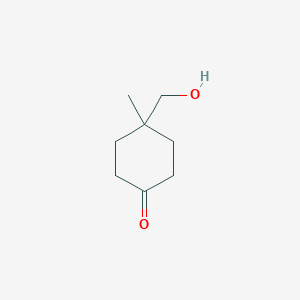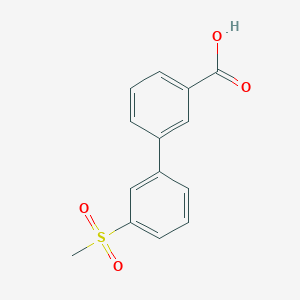![molecular formula C60H42N4 B1493941 N4,N4'-Difenil-N4,N4'-bis(9-fenil-9H-carbazol-3-il)-[1,1'-bifenil]-4,4'-diamina CAS No. 887402-92-8](/img/structure/B1493941.png)
N4,N4'-Difenil-N4,N4'-bis(9-fenil-9H-carbazol-3-il)-[1,1'-bifenil]-4,4'-diamina
Descripción general
Descripción
N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C60H42N4 and its molecular weight is 819 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos Orgánicos Emisores de Luz (OLED)
Este compuesto es un material rico en electrones, con un nivel de energía HOMO de 5.3 eV, un nivel de energía LUMO de 2.2 eV y una alta movilidad de huecos . Como resultado, se utiliza como material de transporte de huecos e inyección de huecos en diodos orgánicos emisores de luz . Ha demostrado sus ventajas en la mejora de la movilidad de huecos de la capa de transporte de huecos basada en polímeros .
Dispositivos de Voltaje de Conducción Más Bajo
El compuesto contribuye a un voltaje de conducción más bajo del dispositivo, mejor eficiencia y mayor EQE debido a la formación de exciplejos al utilizar en EML .
Vida Útil de los Dispositivos
Se ha encontrado que mejora la vida útil de los dispositivos en la combinación de Ir (piq) 2 (acac) para actuar como una capa de captación de electrones para un dispositivo informado .
Material de Capa de Transporte de Carga
Con un ET de 2.58 eV, también es un material de capa de transporte de carga muy bueno debido a su gran banda prohibida (Eg = 3.1 eV) 2 para diodos orgánicos emisores de luz (PhOLED) verde, rojo y blanco .
Nanodispositivos
El policarbazol y sus derivados abarcan polímeros conductores heterocíclicos aromáticos que contienen nitrógeno que tienen excelentes propiedades optoelectrónicas, alta movilidad de portadores de carga y excelente estabilidad morfológica, lo que los convierte en candidatos potenciales en el campo de los nanodispositivos .
Baterías Recargables
El compuesto y sus derivados también se están explorando para su uso en baterías recargables debido a su alta movilidad de portadores de carga .
Transistores Electroquímicos
Las excelentes propiedades electroquímicas del compuesto lo convierten en un candidato potencial para su uso en transistores electroquímicos .
Componente Clave de OLED
En el mercado chino, se reconoce como un componente químico clave en los dispositivos OLED .
Mecanismo De Acción
Target of Action
The primary target of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is the organic light-emitting diode (OLED) structure . This compound is a key chemical component in OLED devices .
Mode of Action
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine interacts with its target by integrating into the OLED structure. It enhances the electroluminescence efficiency and stability of the OLED device .
Result of Action
The incorporation of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine into OLED devices results in enhanced electroluminescence efficiency and stability . This leads to improved performance of the OLED devices, including brighter display and longer lifespan.
Action Environment
The action, efficacy, and stability of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine are influenced by various environmental factors during the manufacturing and operation of OLED devices. These factors can include temperature, humidity, and the presence of other materials in the device. Proper storage conditions for this compound include being sealed in a dry environment at room temperature .
Análisis Bioquímico
Biochemical Properties
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs). This compound interacts with various enzymes and proteins, facilitating electron transport and energy transfer processes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, thereby influencing the redox state of the interacting biomolecules .
Cellular Effects
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation cascades and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the detoxification of xenobiotics and the maintenance of cellular redox balance. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is critical for its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can localize to the nucleus, where it interacts with DNA and transcriptional machinery to modulate gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity .
Propiedades
IUPAC Name |
N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(51-37-39-59-55(41-51)53-25-13-15-27-57(53)63(59)47-21-9-3-10-22-47)49-33-29-43(30-34-49)44-31-35-50(36-32-44)62(46-19-7-2-8-20-46)52-38-40-60-56(42-52)54-26-14-16-28-58(54)64(60)48-23-11-4-12-24-48/h1-42H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMXXUBQDBBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723041 | |
| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887402-92-8 | |
| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)
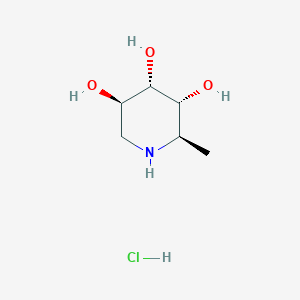
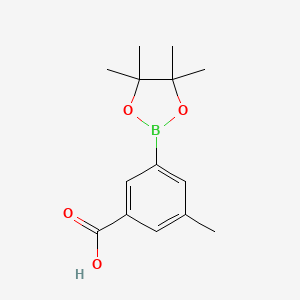
![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)
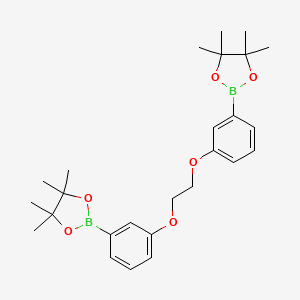
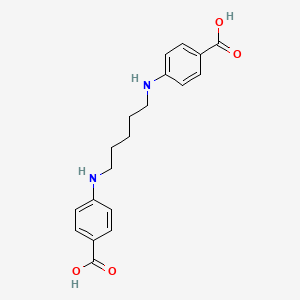
![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)
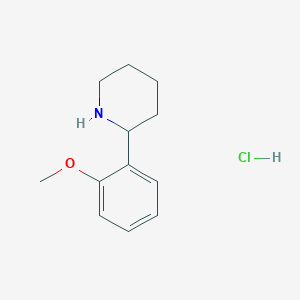
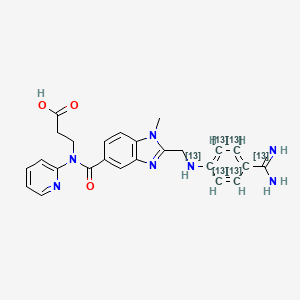
![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)
